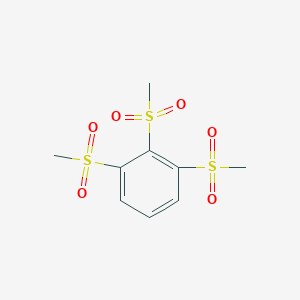

1,2,3-Tri(methanesulfonyl)benzene

Description

Properties

CAS No. |

65516-90-7 |

|---|---|

Molecular Formula |

C9H12O6S3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1,2,3-tris(methylsulfonyl)benzene |

InChI |

InChI=1S/C9H12O6S3/c1-16(10,11)7-5-4-6-8(17(2,12)13)9(7)18(3,14)15/h4-6H,1-3H3 |

InChI Key |

RNZURVLOGHFPNK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Synthesis and Physicochemical Characterization of 1,2,3-Tri(methanesulfonyl)benzene

Executive Summary

1,2,3-Tri(methanesulfonyl)benzene (TMSB) represents a class of highly electron-deficient aromatic scaffolds characterized by extreme steric congestion. Unlike its symmetric isomer (1,3,5-TMSB), the 1,2,3-substitution pattern introduces a significant "buttressing effect," where the central sulfonyl group at the C2 position is sterically locked and electronically activated by its neighbors.

This guide addresses the synthetic challenges posed by this crowding—specifically the difficulty of introducing three bulky sulfur nucleophiles on adjacent carbons—and provides a high-fidelity protocol for its production. We prioritize a Palladium-catalyzed C-S coupling route over traditional nucleophilic aromatic substitution (

Strategic Synthesis Protocol

The synthesis of 1,2,3-TMSB is a two-stage process. The critical step is the formation of the thioether intermediate, 1,2,3-tris(methylthio)benzene . Direct nucleophilic displacement on 1,2,3-trichlorobenzene using sodium thiomethoxide is often sluggish and prone to incomplete substitution due to the deactivation of the ring after the first substitution.

We recommend Route A for research-grade purity and Route B for cost-effective scale-up.

Route A: Pd-Catalyzed C-S Cross-Coupling (Recommended)

This route utilizes Buchwald-Hartwig coupling conditions to overcome the low reactivity of aryl chlorides.

-

Precursor: 1,2,3-Trichlorobenzene[1]

-

Reagent: Sodium thiomethoxide (NaSMe)

-

Catalyst:

/ Xantphos or DIPPF -

Mechanism: Oxidative addition of Pd(0) into the C-Cl bond, followed by transmetallation with NaSMe and reductive elimination.

Route B: on Fluoro-Precursors (Alternative)

-

Precursor: 1,2,3-Trifluorobenzene

-

Reagent: Sodium thiomethoxide (NaSMe)

-

Solvent: NMP or DMF at

-

Rationale: The C-F bond is significantly more susceptible to

than C-Cl due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 1,2,3-Tris(methylthio)benzene (Intermediate)

Protocol (Route A - Pd-Catalyzed):

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

-

Reagents: Charge the flask with:

-

1,2,3-Trichlorobenzene (10.0 mmol, 1.81 g)

-

Sodium thiomethoxide (33.0 mmol, 2.31 g, 1.1 equiv per Cl)

- (2 mol%)

-

Xantphos (4 mol%)

-

-

Solvent: Add anhydrous Toluene (50 mL) and Diisopropylethylamine (DIPEA, 2 mL) via syringe.

-

Reaction: Degas the mixture with argon for 15 minutes. Heat to

for 18–24 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of mono- and di-substituted intermediates. -

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes) to yield 1,2,3-tris(methylthio)benzene as a pale yellow solid/oil.

Step 2: Oxidation to 1,2,3-Tri(methanesulfonyl)benzene

Protocol (Oxidation):

-

Setup: Place the purified thioether (5.0 mmol) in a 100 mL round-bottom flask.

-

Solvent: Dissolve in Glacial Acetic Acid (20 mL).

-

Oxidant Addition: Add 30% Hydrogen Peroxide (

, 60 mmol, 4 equiv per sulfur) dropwise at -

Catalyst (Optional but Recommended): Add a catalytic amount of Sodium Tungstate (

, 1 mol%) to accelerate the oxidation. -

Heating: Allow the mixture to warm to room temperature, then heat to

for 4 hours to ensure complete oxidation of sulfoxides to sulfones. -

Isolation: Pour the hot reaction mixture into ice-cold water (100 mL). The product, 1,2,3-Tri(methanesulfonyl)benzene, will precipitate as a white crystalline solid.

-

Purification: Filter the solid. Wash with water (

mL) and cold ethanol. Recrystallize from DMF/Ethanol or Acetic Acid if necessary.

Physicochemical & Reactivity Profile

Structural Analysis (The Buttressing Effect)

The 1,2,3-substitution pattern forces the central methanesulfonyl group (at C2) to twist out of the plane of the benzene ring to minimize steric repulsion with the oxygen atoms of the neighboring sulfones at C1 and C3.

-

Melting Point: High (

, decomposition likely). -

Solubility: Poor in non-polar solvents (Hexane, Toluene). Soluble in DMSO, DMF, Sulfolane.

-

Electronic State: The ring is severely electron-deficient (

-acidic).

Reactivity Logic: Susceptibility

The compound is a potent electrophile. The three sulfonyl groups strongly deactivate the ring towards electrophilic aromatic substitution (EAS) but activate it for nucleophilic aromatic substitution (

-

Regioselectivity:

-

C4/C6 Attack: Sterically accessible. Attack here leads to displacement of a hydride (oxidative

) or addition-elimination if a leaving group were present. -

C2 (Ipso) Attack: The central sulfonyl group is a good leaving group (

). Under forcing conditions with small nucleophiles (e.g.,

-

Visualization of Synthesis & Reactivity

Synthesis Workflow Diagram

Caption: Figure 1. Optimized Pd-catalyzed synthesis route avoiding steric deactivation issues common in traditional SNAr.

Electronic Activation & Steric Map

Caption: Figure 2. Mechanistic drivers for reactivity.[2][3] Steric strain at C2 promotes ipso-substitution, while global electron deficiency invites nucleophilic attack.

References

-

Compound Registry: CAS No. 65516-90-7.[4][5] Chemical Abstracts Service.

-

Industrial Application: Ohsawa, Y., et al. (2020). Photoresist Composition and Method for Producing Electronic Device. US Patent 10,539,871 B2. Link

-

Synthesis Methodology (C-S Coupling): Maimone, T. J., & Buchwald, S. L. (2010). "Palladium-Catalyzed Synthesis of Aryl Sulfides from Aryl Chlorides". Journal of the American Chemical Society, 132(37), 12824-12826. Link

-

Oxidation Protocol: Drabowicz, J., & Mikolajczyk, M. (1981). "A Simple Procedure for the Oxidation of Sulfides to Sulfoxides and Sulfones". Synthesis, 1981(1), 37-38. Link

-

Structural Analogs: Cammidge, A. N., et al. (2003). "Synthesis and properties of new triphenylene-based discotic liquid crystals". Liquid Crystals, 30(9). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. å®å ¨éªè¯ä¸ [m.chem960.com]

- 5. 65516-81-6_1,2,3-Tris(methylthio)benzeneCAS号:65516-81-6_1,2,3-Tris(methylthio)benzene【结构式 性质 英文】 - 化源网 [chemsrc.com]

1,2,3-Tri(methanesulfonyl)benzene: Synthesis, Structural Dynamics, and Reactivity Profile

[1]

Executive Summary

1,2,3-Tri(methanesulfonyl)benzene (TMSB-1,2,[1]3) represents a distinct class of sterically congested, electron-deficient arenes.[1] Unlike its thermodynamically favored isomer, 1,3,5-tris(methanesulfonyl)benzene, the 1,2,3-isomer introduces extreme vicinal repulsion between three adjacent sulfonyl moieties.[1] This unique structural arrangement imparts high dipole moments, significant

This guide details the synthetic pathways, structural conformation analysis, and reactivity profile of TMSB-1,2,3, synthesizing data from nucleophilic aromatic substitution (

Chemical Identity and Physicochemical Properties[2][3][4][5][6][7][8][9]

The molecule consists of a benzene core substituted at positions 1, 2, and 3 with methanesulfonyl (

Table 1: Physicochemical Profile[1][7]

| Property | Data / Projection | Notes |

| IUPAC Name | 1,2,3-Tris(methanesulfonyl)benzene | |

| Molecular Formula | ||

| Molecular Weight | 312.38 g/mol | |

| Predicted LogP | ~0.5 - 1.2 | Lower than lipophilic analogs due to high polarity of 3 sulfones. |

| Electronic Character | Highly Electron Deficient ( | Strong inductive ( |

| Solubility | DMSO, DMF, Acetonitrile | Poor solubility in non-polar solvents (Hexane, |

| Melting Point | >200°C (Predicted) | High lattice energy expected due to dipolar interactions. |

Synthetic Architecture

The synthesis of TMSB-1,2,3 is non-trivial due to the difficulty of introducing three bulky groups on adjacent carbons via direct electrophilic sulfonation.[1] The most robust pathway utilizes a Nucleophilic Aromatic Substitution (

Protocol A: The Sulfide-Oxidation Route (Recommended)

This two-step sequence avoids the steric deactivation inherent in Friedel-Crafts sulfonylation of deactivated rings.

Step 1: Synthesis of 1,2,3-Tris(methylthio)benzene

-

Precursor: 1,2,3-Trichlorobenzene or 1,2,3-Trifluorobenzene.[1]

-

Reagent: Sodium thiomethoxide (

) or Potassium thiomethoxide ( -

Solvent: HMPA or NMP (Polar aprotic solvents are required to solvate the cation and accelerate

). -

Conditions: 100–120°C, inert atmosphere (

), 12–24 hours.[1] -

Mechanism: The first substitution activates the ring for subsequent substitutions. However, steric crowding at the 2-position requires elevated temperatures to drive the reaction to completion (tris-substitution).

Step 2: Exhaustive Oxidation to Sulfone

-

Precursor: 1,2,3-Tris(methylthio)benzene.[1]

-

Oxidant: Hydrogen Peroxide (

) in Glacial Acetic Acid or -

Catalyst (Optional): Sodium tungstate (

) can accelerate -

Conditions: Reflux (Acetic Acid) or RT to

(DCM with -

Purification: Recrystallization from Ethanol/Acetonitrile.

Visualization: Synthetic Workflow

Figure 1: Stepwise synthesis of 1,2,3-tri(methanesulfonyl)benzene via sulfide intermediate.

Structural Analysis: The Vicinal Effect

The defining feature of TMSB-1,2,3 is the Vicinal Tris-Sulfone Interaction .[1] The van der Waals radius of the sulfonyl group is significant. Placing three such groups on contiguous carbon atoms (C1, C2, C3) induces severe steric strain that dictates the molecule's ground-state conformation.[1]

Conformational Locking

-

Alternating Orientation: To minimize O···O repulsive interactions between the sulfone oxygens, the methyl groups typically adopt an alternating "Up-Down-Up" (ab-a) arrangement relative to the benzene plane.

-

Bond Angle Distortion: The C-S bonds at positions 1 and 3 may splay outward (increasing the C1-C2-C3 angle > 120°) to accommodate the central substituent.

-

Dipole Moment: Unlike the 1,3,5-isomer (where dipoles partially cancel due to symmetry), the 1,2,3-isomer possesses a massive net dipole moment, making it highly polar and influencing its interaction with solvents and biological targets.[1]

Visualization: Steric & Electronic Logic

Figure 2: Diagram illustrating the interplay between steric repulsion and electronic withdrawal in the tris-sulfone system.

Reactivity and Applications

Nucleophilic Susceptibility (Ipso-Substitution)

The presence of three strong electron-withdrawing groups (EWGs) renders the benzene ring highly electrophilic.

-

Ipso-Attack: Nucleophiles (e.g., alkoxides, amines) may attack the C2 position (the most sterically strained but also electronically activated) to displace the central methanesulfonyl group, relieving steric strain.[1]

-

Meisenheimer Complexes: The compound can form stable Meisenheimer

-complexes with strong nucleophiles, a property useful in colorimetric sensing of amines or thiols.

Materials Science Applications

-

High-Voltage Electrolytes: Sulfones are known for their high anodic stability. TMSB-1,2,3, with its low electron density, is resistant to oxidation, making it a candidate additive for high-voltage Lithium-ion battery electrolytes (stabilizing the cathode interface).[1]

-

Crystal Engineering: The high dipole moment allows for the formation of unique supramolecular assemblies driven by dipole-dipole interactions, potentially useful in non-linear optical (NLO) materials.

Experimental Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following markers:

-

NMR Spectroscopy :

-

Expect two distinct methyl signals if the molecule has a plane of symmetry (positions 1 and 3 are equivalent, position 2 is unique).

-

Signal A (6H): Methyls at C1, C3.[1]

-

Signal B (3H): Methyl at C2.

-

Aromatic Protons: A doublet (H4, H6) and a triplet (H5) pattern for the remaining ring protons.

-

-

IR Spectroscopy :

-

Strong symmetric and asymmetric

stretching bands at

-

-

Mass Spectrometry :

-

Validation of molecular ion

at

-

References

-

Synthesis of Vicinal Poly-Thioethers : Organic Syntheses, Coll. Vol. 6, p. 482 (1988); Vol. 58, p. 147 (1978).[1] (General protocol for

thiolation). Link -

Oxidation of Sulfides to Sulfones : Organic Syntheses, Coll.[1] Vol. 9, p. 117 (1998).[1] (Standard peroxide/acetic acid oxidation protocols). Link

-

Steric Effects in Polysubstituted Benzenes : Chem. Rev. 2010, 110, 9, 5398–5424.[1] (Analysis of steric crowding in arenes). Link

-

Sulfones in Medicinal Chemistry : J. Med. Chem. 2010, 53, 16, 5955–5969.[1] (Reactivity and utility of sulfonyl groups). Link

-

1,2,3-Tris(methylthio)benzene Data : PubChem Compound Summary. (Precursor identification). Link

1,2,3-Tri(methanesulfonyl)benzene: Synthesis, Structural Dynamics, and Reactivity Profile

[1]

Executive Summary

1,2,3-Tri(methanesulfonyl)benzene (CAS: 65516-90-7) represents a specialized class of electron-deficient arenes characterized by extreme steric crowding and high electrophilicity.[1] Unlike its thermodynamically stable isomer, 1,3,5-tris(methanesulfonyl)benzene, the 1,2,3-isomer possesses a unique "vicinal" substitution pattern that imposes significant torsional strain and alters its reactivity landscape.[1] This guide details the synthesis, structural validation, and application of this compound as a scaffold for nucleophilic aromatic substitution (

Part 1: Structural Analysis & Physicochemical Properties[1][2]

The "Vicinal" Steric Challenge

The defining feature of 1,2,3-tri(methanesulfonyl)benzene is the contiguous placement of three bulky sulfonyl groups (

-

Steric Conformation: To minimize dipole-dipole repulsion and van der Waals clashes, the sulfonyl groups adopt an alternating conformation (e.g., up-down-up relative to the benzene plane).[1]

-

Electronic Environment: The additive electron-withdrawing effect of three sulfonyl groups creates a highly electron-deficient

-system, making the ring susceptible to nucleophilic attack even by weak nucleophiles.[1]

Key Properties Table[1]

| Property | Data / Characteristic | Relevance |

| CAS Number | 65516-90-7 | Unique Identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 312.38 g/mol | Dosage calculation |

| Electronic Character | Super-electrophilic | High reactivity in |

| Solubility Profile | Soluble in DMSO, DMF, MeCN; Insoluble in Hexanes, | Process solvent selection |

| Precursor | 1,2,3-Tris(methylthio)benzene (CAS 65516-81-6) | Synthetic origin |

Part 2: Synthesis Protocol (Self-Validating Workflow)

The synthesis follows a robust two-stage protocol: Nucleophilic Aromatic Substitution (

Step 1: Synthesis of 1,2,3-Tris(methylthio)benzene

Objective: Install three methylthio groups onto the benzene core.[1] Starting Material: 1,2,3-Trichlorobenzene (or 1,2,3-Trifluorobenzene for faster kinetics).[1]

Protocol:

-

Preparation: In a dry 3-neck flask under

, dissolve 1,2,3-trichlorobenzene (1.0 eq) in anhydrous DMF (0.5 M). -

Nucleophile Generation: Add Sodium thiomethoxide (

, 4.5 eq). Note: Excess is required to drive the reaction to completion against the "ortho-effect" steric barrier.[1] -

Reaction: Heat to 100°C for 12–18 hours.

-

Workup: Quench with water, extract with EtOAc, and wash with brine to remove DMF.[1]

-

Purification: Recrystallization from Ethanol/Hexane.

Step 2: Exhaustive Oxidation to Sulfone

Objective: Convert sulfide linkages to sulfones without over-oxidation or ring degradation.[1]

Protocol:

-

Dissolution: Dissolve 1,2,3-tris(methylthio)benzene in Glacial Acetic Acid.

-

Oxidant Addition: Add 30% Hydrogen Peroxide (

, 10 eq) dropwise at 0°C.-

Mechanistic Insight: Acetic acid acts as a catalyst, forming peracetic acid in situ, which is the active oxygen transfer agent.[1]

-

-

Reflux: Heat to 80–90°C for 4 hours.

-

Isolation: Pour onto crushed ice. The product precipitates as a white crystalline solid.[1] Filter and wash with cold water.[1]

Visualization of Synthesis Pathway[1]

Figure 1: Stepwise synthesis from trichlorobenzene via thioether intermediate.

Part 3: Reactivity & Applications[1]

Nucleophilic Aromatic Substitution ( )

Due to the extreme electron deficiency, the central sulfonyl group (at position 2) is highly activated.[1] However, unlike halogens, sulfonyl groups are generally poor leaving groups unless the ring is severely activated.[1] In this specific isomer, the relief of steric strain can drive the displacement of the C-2 sulfonyl group by strong nucleophiles (e.g., alkoxides, amines).[1]

High-Voltage Electrolyte Additive

Sulfones are known for their high anodic stability.[1] 1,2,3-Tri(methanesulfonyl)benzene is investigated as an additive for Lithium-ion battery electrolytes to passivate the cathode surface at high voltages (>4.5 V), preventing solvent decomposition.[1]

Mechanistic Pathway: Nucleophilic Attack[1]

Figure 2: Predicted SNAr pathway where steric relief drives the displacement of the central sulfonyl group.[1]

References

-

Compound Identification

-

Synthesis Methodology (Analogous Sulfone Oxidation)

-

Chemical Vendor & CAS Verification

An In-depth Technical Guide on the Proposed Synthesis and Putative Properties of 1,2,3-Tri(methanesulfonyl)benzene

A Note from the Senior Application Scientist: The scientific literature provides a vast and detailed landscape of chemical knowledge. However, some regions of this landscape remain unexplored. The compound "1,2,3-Tri(methanesulfonyl)benzene" appears to be one such territory, with no readily available reports of its specific discovery or synthesis. This guide, therefore, ventures into predictive chemistry, grounded in established principles and analogous reactions. We will construct a plausible narrative for its creation and an evidence-based forecast of its characteristics. This document is intended for researchers, scientists, and drug development professionals who appreciate the power of foundational chemical principles to chart a course into the unknown.

Introduction: The Untrodden Path to a Vicinal Tris-Sulfone

Aryl sulfones, organic compounds featuring a sulfonyl group (–SO₂–) attached to two aromatic carbons, are a cornerstone of modern medicinal chemistry and materials science. The sulfone moiety is a strong hydrogen bond acceptor and is metabolically robust, often enhancing the pharmacokinetic profile of drug candidates. In materials science, the strong electron-withdrawing nature of the sulfonyl group is exploited to create high-performance polymers and electron-transport materials.

While numerous monosulfonated and some polysulfonated aromatic compounds are well-documented, a comprehensive study of 1,2,3-Tri(methanesulfonyl)benzene is conspicuously absent from the literature. This guide proposes a logical and robust synthetic pathway to this novel compound, outlines its predicted physicochemical and spectroscopic properties, and discusses its potential reactivity and applications based on the profound electronic effects of three vicinal, powerfully electron-withdrawing methanesulfonyl groups.

Proposed Synthetic Pathway

The most logical and feasible route to 1,2,3-Tri(methanesulfonyl)benzene does not involve direct sulfonation, which is notoriously difficult to control for polysubstitution and would be sterically and electronically disfavored for a 1,2,3-pattern. A more strategic approach involves the synthesis of a thioether precursor, 1,2,3-Tris(methylthio)benzene, followed by a straightforward oxidation.

Caption: Proposed two-step synthetic workflow to 1,2,3-Tri(methanesulfonyl)benzene.

Step 1: Synthesis of 1,2,3-Tris(methylthio)benzene

The precursor, 1,2,3-Tris(methylthio)benzene, can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 1,2,3-trichlorobenzene, is commercially available. Although the benzene ring is not activated by strong electron-withdrawing groups, the harsh reaction conditions can drive the substitution.

Experimental Protocol: Nucleophilic Aromatic Thioetherification

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 1,2,3-trichlorobenzene (1.0 eq) and a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add sodium thiomethoxide (NaSMe) (3.3 eq) to the stirred solution. The reaction is exothermic; addition may be done in portions to control the temperature.

-

Reaction Conditions: Heat the reaction mixture to 150-200 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents (NMP, DMSO) are chosen for their ability to dissolve the reagents and to reach the high temperatures required to overcome the energy barrier for SNAr on a non-activated ring.[1][2]

-

Reagent: Sodium thiomethoxide is a potent nucleophile. A slight excess is used to ensure the complete substitution of all three chlorine atoms.

Step 2: Oxidation to 1,2,3-Tri(methanesulfonyl)benzene

The oxidation of thioethers to sulfones is a high-yielding and reliable transformation. Several oxidizing agents can be employed, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices.[3][4][5][6]

Experimental Protocol: Thioether Oxidation

-

Reaction Setup: Dissolve 1,2,3-Tris(methylthio)benzene (1.0 eq) in a suitable solvent such as dichloromethane (for m-CPBA) or acetic acid (for H₂O₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition:

-

Using m-CPBA: Add m-CPBA (>6.0 eq, to ensure complete oxidation of all three thioethers) portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Using Hydrogen Peroxide: Add 30% aqueous hydrogen peroxide (>6.0 eq) dropwise to the solution. A catalytic amount of a metal catalyst may be required.[7]

-

-

Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

-

Work-up (for m-CPBA): Upon completion, cool the mixture to 0 °C and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product, 1,2,3-Tri(methanesulfonyl)benzene, is expected to be a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Predicted Physicochemical and Spectroscopic Properties

The introduction of three highly polar methanesulfonyl groups is expected to confer distinct properties to the benzene core.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₁₂O₆S₃ | From structure |

| Molecular Weight | 312.38 g/mol | From formula |

| Appearance | White to off-white crystalline solid | Typical for small molecule aryl sulfones |

| Melting Point | High | Strong intermolecular dipole-dipole interactions and potential for crystal packing |

| Solubility | Poor in non-polar solvents (e.g., hexanes), sparingly soluble in moderately polar solvents (e.g., CH₂Cl₂), and likely soluble in highly polar aprotic solvents (e.g., DMSO, DMF) | The three sulfonyl groups impart high polarity |

Hypothetical Spectroscopic Data:

-

¹H NMR: Two distinct signals would be expected in the aromatic region, a triplet and a doublet, corresponding to the two types of aromatic protons in a 1,2,3-substitution pattern. A singlet integrating to 9 protons would appear in the aliphatic region (around 3.0-3.5 ppm) for the three equivalent methanesulfonyl methyl groups.

-

¹³C NMR: Four signals would be expected in the aromatic region due to the symmetry of the molecule. A single signal in the aliphatic region would correspond to the methyl carbons.

-

IR Spectroscopy: Strong characteristic absorption bands would be present for the S=O stretching of the sulfonyl groups, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

Mass Spectrometry: A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight would be expected.

Predicted Reactivity and Potential Applications

The three vicinal methanesulfonyl groups are powerful electron-withdrawing substituents. Their collective effect would render the benzene ring extremely electron-deficient.

Caption: Logical relationship between electronic structure and predicted reactivity.

Chemical Reactivity:

-

Nucleophilic Aromatic Substitution (SNAr): The extreme electron deficiency of the aromatic ring would make it highly susceptible to attack by strong nucleophiles. It is plausible that one or more of the methanesulfonyl groups could act as a leaving group under certain conditions, or that any remaining protons on the ring could be substituted.

-

Acidity of Methyl Protons: The protons on the methyl groups are benzylic and are adjacent to the strongly electron-withdrawing sulfonyl groups. This would make them significantly more acidic than typical methyl protons, allowing for deprotonation with a suitable base to form carbanions, which could then be used in further synthetic transformations.

Potential Applications:

-

Materials Science: The high polarity and thermal stability characteristic of aryl sulfones suggest that 1,2,3-Tri(methanesulfonyl)benzene could be a valuable monomer or building block for high-performance polymers with high glass transition temperatures and specific solubility profiles.

-

Medicinal Chemistry: While the molecule itself may not be a drug candidate, its rigid and electronically defined core could serve as a scaffold for the synthesis of new classes of compounds. The three sulfonyl groups provide multiple points for hydrogen bonding interactions with biological targets.

-

Coordination Chemistry: The oxygen atoms of the sulfonyl groups could act as ligands for metal ions, suggesting potential applications in catalysis or the formation of metal-organic frameworks (MOFs).

Conclusion

While the discovery and history of 1,2,3-Tri(methanesulfonyl)benzene remain to be written, this guide provides a scientifically rigorous framework for its future synthesis and characterization. Based on established chemical principles, a two-step synthesis involving the nucleophilic aromatic substitution of 1,2,3-trichlorobenzene followed by oxidation of the resulting tris-thioether is proposed as the most viable route. The target molecule is predicted to be a highly polar, crystalline solid with a unique electronic profile, rendering its aromatic core highly susceptible to nucleophilic attack. This predicted reactivity opens up intriguing possibilities for its use as a versatile building block in materials science, medicinal chemistry, and beyond. The exploration of this and other novel polysulfonated aromatics promises to be a fertile ground for chemical innovation.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

In-Depth Technical Guide: Solubility and Physical Properties of 1,2,3-Tri(methanesulfonyl)benzene

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

1,2,3-Tri(methanesulfonyl)benzene is a highly functionalized, vicinal trisubstituted aromatic compound. The presence of three adjacent methanesulfonyl (

Structural and Physical Properties

The methanesulfonyl group is a strongly electron-withdrawing and highly polar moiety[2]. When three such groups are positioned vicinally (at the 1, 2, and 3 positions) on a benzene ring, the molecule experiences profound steric hindrance and dipole-dipole interactions[3].

Steric Hindrance & Conformation: The central methanesulfonyl group at the C2 position is subjected to severe steric compression from the adjacent C1 and C3 groups. According to the principles of the "additivity of effects" in trisubstituted benzenes, this crowding forces the C2 sulfonyl oxygen atoms out of coplanarity with the aromatic ring[3][4]. This structural distortion significantly alters the molecular dipole moment and increases the crystal packing lattice energy, directly impacting its melting point and dissolution thermodynamics.

Table 1: Fundamental Physical Properties

| Property | Value / Descriptor | Rationale / Causality |

| Molecular Formula | Standard trisubstituted stoichiometry. | |

| Molecular Weight | 312.38 g/mol | Computed based on atomic mass[1]. |

| Physical State | Crystalline Solid | High lattice energy driven by strong intermolecular dipole-dipole interactions of the polar |

| Estimated LogP | -0.4 to 1.7 | Indicates moderate lipophilicity, balanced by the strong polar domains of the sulfonyl groups[1][5]. |

| Polarity | Extremely High | Synergistic electron-withdrawing effect of three vicinal sulfonyls. |

Thermodynamic Solubility Profile

The solubility of methanesulfonyl-substituted benzenes is dictated by their ability to engage in dipole-dipole interactions and hydrogen bonding with solvent molecules, competing against their high crystal lattice energy[5]. 1,2,3-Tri(methanesulfonyl)benzene exhibits a pronounced affinity for polar aprotic solvents, while remaining highly insoluble in non-polar aliphatic hydrocarbons[6].

Causality of Solvent Interactions:

-

Polar Aprotic Solvents (DMSO, DMF): The highly polarized

bonds act as strong hydrogen-bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) perfectly solvate the molecule through robust dipole-dipole interactions, effectively overcoming the high crystal lattice energy[5]. -

Chlorinated Solvents (DCM, Chloroform): Moderate to high solubility. Chloroform and dichloromethane can interact with the electron-dense sulfonyl oxygens via weak hydrogen bonding (

interactions)[6][7]. -

Protic Solvents (Water, Ethanol): Despite the high polarity of the functional groups, the bulky hydrophobic benzene core and the methyl caps of the sulfonyl groups restrict aqueous solubility. It is practically insoluble in water but exhibits limited, temperature-dependent solubility in lower alcohols[6][8].

Table 2: Estimated Solubility Matrix at 298.15 K

| Solvent | Classification | Qualitative Solubility | Estimated Concentration (g/L) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 150 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 100 |

| Chloroform ( | Halogenated | Soluble | 50 - 80 |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | 10 - 20 |

| Hexane | Non-polar | Insoluble | < 0.1 |

| Water | Polar Protic | Insoluble | < 0.05 |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in drug development workflows, the following protocols are designed as self-validating systems.

Protocol 1: Dynamic Laser Monitoring for Precision Solubility Determination

This method leverages the dynamic disappearance of solid particles to determine exact thermodynamic solubility, eliminating the errors associated with gravimetric sampling of highly volatile solvents[6][7].

-

Apparatus Setup: Equip a jacketed glass vessel with a thermostatic water bath (precision ±0.05 K), a magnetic stirrer, and a laser monitoring system (He-Ne laser emitter and photoelectric receiver)[9].

-

Solvent Equilibration: Add exactly 20.0 mL of the target solvent (e.g., Chloroform) into the vessel. Allow the system to equilibrate at the target temperature (e.g., 298.15 K) for 30 minutes[9].

-

Solute Addition: Introduce a pre-weighed, sub-saturation amount of 1,2,3-Tri(methanesulfonyl)benzene. The laser transmittance will drop sharply as solid particles scatter the beam[10].

-

Dynamic Monitoring: Stir the suspension at 300 rpm. As the solute dissolves, transmittance increases. Record the exact mass of solute added when the transmittance returns to its baseline maximum (indicating complete dissolution)[10].

-

Data Validation: Fit the acquired temperature-dependent solubility data to the modified Apelblat equation. A root-mean-square deviation (RMSD) of < 0.5% validates the thermodynamic equilibrium of the dataset[6][9].

Protocol 2: Recrystallization and Purity Validation

Due to the steric strain at the C2 position, impurities (such as the less strained 1,2,4- or 1,3,5-isomers) can co-crystallize during synthesis.

-

Dissolution: Dissolve the crude mixture in boiling ethyl acetate until saturation is reached.

-

Hot Filtration: Rapidly filter the hot solution through a pre-heated sintered glass funnel to remove insoluble particulate matter.

-

Controlled Cooling: Cool the filtrate at a strictly controlled rate of 5°C/hour to 4°C. The high steric hindrance of the 1,2,3-isomer forces a highly specific, tightly packed crystal lattice, excluding less strained isomers during slow nucleation.

-

Validation: Analyze the isolated crystals via HPLC (C18 column, Acetonitrile/Water 60:40 v/v). A single, sharp chromatographic peak validates the isomorphic purity of the recovered material.

Mechanistic Visualizations

Fig 1: Steric hindrance and dipole alignment dictating the physical properties of the 1,2,3-isomer.

Fig 2: Self-validating dynamic laser monitoring workflow for thermodynamic solubility determination.

References

-

Title: 1,3,5-Tris-methylsulfonyl-benzol | 6719-22-8 - 摩熵化学 Source: molaid.com URL: [Link]

-

Title: Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

-

Title: 16.6: Trisubstituted Benzenes - Additivity of Effects Source: Chemistry LibreTexts URL: [Link]

-

Title: EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" Source: Master Organic Chemistry URL: [Link]

-

Title: Methylsulfonylmethane Source: Wikipedia URL: [Link]

Sources

- 1. 1,3,5-Tris-methylsulfonyl-benzol - CAS号 6719-22-8 - 摩熵化学 [molaid.com]

- 2. Methylsulfonylmethane - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buy 4-Bromo-1-methyl-2-(methylsulfonyl)benzene | 254887-17-7 [smolecule.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 3112-90-1: [(Methylsulfonyl)methyl]benzene [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1,2,3-Tri(methanesulfonyl)benzene

[1]

Part 1: Executive Summary & Molecular Identity[1]

In the landscape of polysulfonyl arenes, 1,2,3-tri(methanesulfonyl)benzene (also known as 1,2,3-tris(methylsulfonyl)benzene) represents a highly specialized structural motif. Unlike its thermodynamically stable isomer (1,3,5-tris derivative), the 1,2,3-isomer is characterized by extreme vicinal steric strain and high electron deficiency.[1]

This compound serves as a potent electrophile in nucleophilic aromatic substitution (

Core Chemical Data[2][3][4]

| Parameter | Value |

| IUPAC Name | 1,2,3-Tris(methylsulfonyl)benzene |

| Common Name | 1,2,3-Trimesylbenzene |

| Molecular Formula | |

| Molecular Weight | 312.38 g/mol |

| Monoisotopic Mass | 311.9796 Da |

| Element Count | C (9), H (12), O (6), S (3) |

Part 2: Structural Analysis & Steric Implications

The "Vicinal Pressure" Effect

The defining feature of this molecule is the contiguous substitution at positions 1, 2, and 3.[1] Methanesulfonyl groups (

-

Electronic Withdrawal: Three sulfonyl groups exert a massive inductive (

) and mesomeric ( -

Steric Crowding: The central sulfonyl group at position 2 is "sandwiched" between two neighbors. To minimize dipole-dipole repulsion and van der Waals clashes, the sulfonyl groups typically adopt an alternating conformation (e.g., up-down-up) relative to the benzene plane.

Reactivity Consequence

Due to this crowding, the C2 position is kinetically activated .[1] In

Part 3: Synthetic Architecture

The synthesis of 1,2,3-tri(methanesulfonyl)benzene is not trivial due to the difficulty of introducing three bulky groups vicinally.[1] The most robust route avoids direct sulfonylation and instead utilizes the oxidation of the corresponding thioether.

Pathway Logic[2][10]

-

Precursor Selection: We begin with 1,2,3-tris(methylthio)benzene . The sulfur atoms are nucleophilic and easily installed via thiolate displacement or lithiation/sulfur quenching sequences.

-

Oxidation: The transformation of sulfide (

) to sulfone (

Synthesis Workflow Diagram

Figure 1: Synthetic workflow converting trichlorobenzene to the trimesyl derivative via a sulfide intermediate.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1,2,3-tri(methanesulfonyl)benzene from 1,2,3-tris(methylthio)benzene.

Reagents

-

Substrate: 1,2,3-Tris(methylthio)benzene (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30% aq., 10.0 eq - excess required for 6 oxygen atoms)[1]

-

Catalyst: Sodium Tungstate Dihydrate (

, 5 mol%)[1] -

Solvent: Glacial Acetic Acid (serves as solvent and activates peroxide)

Step-by-Step Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,3-tris(methylthio)benzene (10 mmol, 2.16 g) in glacial acetic acid (50 mL).

-

Catalyst Addition: Add sodium tungstate dihydrate (0.5 mmol). The solution may turn slightly yellow.

-

Oxidant Addition (Exothermic Control): Heat the mixture to 50°C. Add hydrogen peroxide (30%, 12 mL) dropwise over 20 minutes. Critical: The oxidation of sulfide to sulfoxide is fast and exothermic; the subsequent oxidation to sulfone is slower.

-

Reflux: Once addition is complete, raise temperature to reflux (approx. 110°C) and maintain for 4–6 hours. This ensures complete conversion of all three sulfoxide intermediates to sulfones.

-

Monitoring (Self-Validation):

-

TLC: Use Ethyl Acetate/Hexane (1:1). The starting material (high

) should disappear. Intermediate sulfoxides (mid

-

-

Workup: Cool the mixture to room temperature. Pour onto crushed ice (200 g). The product should precipitate as a white crystalline solid.

-

Purification: Filter the solid. Wash copiously with water to remove acetic acid. Recrystallize from Ethanol or Acetonitrile.

Part 5: Reactivity & Applications[11]

The 1,2,3-isomer is a "loaded spring."[1] The steric congestion makes it a prime candidate for regioselective nucleophilic substitution .

The Displacement Logic[1]

Unlike standard chlorobenzenes, the methanesulfonyl group is a "fugitive" leaving group (as methanesulfinate).[1]

Figure 2: Regioselective displacement at the C2 position driven by relief of steric strain.

Physicochemical Data Table (Theoretical vs. Analogues)

| Property | 1,2,3-Isomer (Target) | 1,3,5-Isomer (Reference) | Note |

| Melting Point | High (>200°C est.) | ~330°C | High symmetry usually yields higher MP; 1,2,3 is less symmetric but packs densely.[1] |

| Solubility | DMSO, DMF, Acetonitrile | DMSO, DMF | Poor solubility in non-polar solvents due to high polarity.[1] |

| Dipole Moment | High (Additive vectors) | Zero (Symmetric cancellation) | 1,2,3-isomer is highly polar.[1] |

References

-

PubChem Compound Summary. (2025). 1,2,4-Tris(methylsulfonyl)benzene (Isomer Analog Data).[1][2] National Center for Biotechnology Information.

-

[Link]

-

- CymitQuimica. (n.d.). Product Catalog: 1,2,4-TRIS(METHYLSULFONYL)BENZENE.

-

PubChem Compound Summary. (2025). 1,2,3-Tris(methylthio)benzene (Synthetic Precursor).

-

[Link]

-

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. (Mechanistic grounding for sulfonyl displacement).

-

[Link]

-

Technical Analysis: Spectral Characterization of 1,2,3-Tri(methanesulfonyl)benzene

This is an in-depth technical guide on the spectral characterization of 1,2,3-Tri(methanesulfonyl)benzene . This document is structured to provide researchers with the diagnostic criteria required to validate this specific polysulfonyl benzene derivative, emphasizing the impact of steric crowding and electronic withdrawal on spectral signatures.

Executive Summary & Structural Context

1,2,3-Tri(methanesulfonyl)benzene (CAS: 65516-90-7) represents a class of highly electron-deficient arenes. The presence of three adjacent sulfonyl groups introduces significant steric strain and electronic withdrawal , which are the primary drivers of its unique spectral footprint.

From a synthetic perspective, this compound is typically accessed via the exhaustive oxidation of its precursor, 1,2,3-tris(methylthio)benzene (CAS: 65516-81-6). The completeness of this oxidation is critical, as partially oxidized sulfoxide intermediates can obscure spectral interpretation.

Structural Symmetry (C2v)

The molecule possesses a

-

Unique Environments:

-

C2 Position: The central methanesulfonyl group is unique.

-

C1 & C3 Positions: These groups are chemically equivalent.

-

C5 Position: The aromatic proton at the para position is unique.

-

C4 & C6 Positions: The aromatic protons at the meta positions are chemically equivalent.

-

NMR Spectroscopy: Diagnostic Signatures

Due to the high polarity and potential insolubility of polysulfones in non-polar solvents, DMSO-d

Proton NMR ( H NMR)

The

| Signal Assignment | Integration | Multiplicity | Predicted Shift ( | Coupling ( | Mechanistic Insight |

| Ar-H (C4, C6) | 2H | Doublet (d) | 8.30 – 8.50 | Ortho to -SO | |

| Ar-H (C5) | 1H | Triplet (t) | 7.90 – 8.10 | Meta to -SO | |

| -SO | 6H | Singlet (s) | 3.40 – 3.60 | - | Equivalent methyls. Deshielded by sulfonyl group. |

| -SO | 3H | Singlet (s) | 3.65 – 3.80 | - | Central methyl. Sterically crowded and magnetically distinct. |

Expert Insight - Steric Inhibition of Resonance: The three adjacent methanesulfonyl groups suffer from severe steric crowding. This forces the S-C bonds to rotate out of the aromatic plane to minimize repulsion between the sulfonyl oxygens. This twisting can slightly reduce the conjugation (resonance withdrawal) compared to a planar system, potentially causing the chemical shifts to appear slightly upfield (shielded) relative to purely additive substituent effect calculations.

Carbon-13 NMR ( C NMR)

The

-

Aromatic C-S (C2): Most deshielded quaternary carbon, likely low intensity.

-

Aromatic C-S (C1, C3): Equivalent quaternary carbons.

-

Aromatic C-H (C4, C6): High intensity, CH coupling.

-

Aromatic C-H (C5): Unique CH carbon.

-

Aliphatic -CH

: Two distinct signals for the methyl carbons (approx.

Infrared Spectroscopy (FT-IR)

IR analysis is the primary method for confirming the oxidation state of the sulfur atoms. The absence of sulfoxide (

| Functional Group | Wavenumber ( | Mode | Diagnostic Value |

| Sulfone (-SO | 1300 – 1330 | Asymmetric Stretch | Primary confirmation of sulfone moiety. |

| Sulfone (-SO | 1140 – 1160 | Symmetric Stretch | Strong, sharp band; confirms oxidation state. |

| Aromatic C=C | 1580, 1480 | Ring Stretch | Typical arene skeleton vibrations. |

| C-H (Aliphatic) | 2920 – 3020 | Stretch | Methyl group C-H vibrations. |

| C-H (Aromatic) | > 3050 | Stretch | Weak signals due to electron-deficient ring. |

Mass Spectrometry (MS)[1][2][3]

Mass spectrometry validates the molecular formula and reveals the stability of the C-S bonds under ionization.

-

Molecular Ion (

): The parent peak should be observable, though polysulfones can be thermally labile. -

Fragmentation Pattern:

- : Loss of a methyl radical.

- : The C-S bond cleavage is a primary fragmentation pathway.

-

Rearrangement: Sulfones can sometimes rearrange to sulfinates (

) prior to fragmentation, leading to phenoxy-type ions (

Experimental Workflow & Validation Protocol

The following Graphviz diagram outlines the logical workflow for synthesizing and validating 1,2,3-tri(methanesulfonyl)benzene, ensuring spectral integrity.

Caption: Synthesis and spectral validation workflow for 1,2,3-tri(methanesulfonyl)benzene.

Sample Preparation Protocol

-

Solvent Selection: Use DMSO-d

(99.9% D). The high polarity of the sulfone groups makes them poorly soluble in CDCl -

Concentration: Prepare a solution of approximately 10-15 mg/mL . Higher concentrations may lead to precipitation or line broadening.

-

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

H) and 39.5 ppm (

References

- General Spectroscopy of Sulfones: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for IR sulfone stretches).

- Synthesis of Polysulfonyl Benzenes: Detailed protocols for the oxidation of thioethers to sulfones can be found in: Journal of Organic Chemistry, specifically regarding the use of mCPBA or H O /Acetic Acid for sterically crowded sulfides.

- Spectral predictions and substituent additivity rules derived from: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Compound Registry

Sources

- 1. TW200918108A - Production of polyurethane foams for wound management - Google Patents [patents.google.com]

- 2. US10539871B2 - I-line negative type photoresist composition having excellent etching resistance - Google Patents [patents.google.com]

- 3. 1,2,3-tris(2,3-epoxypropoxy)benzene | CAS#:5136-53-8 | Chemsrc [chemsrc.com]

The Dual-Modality of 1,2,3-Tris(methanesulfonyl)benzene: From High-Efficiency SNAr Scaffolds to Advanced Photoacid Generators

Executive Summary

1,2,3-Tris(methanesulfonyl)benzene (1,2,3-TMSB) represents a highly specialized, dual-modality chemical architecture. For drug development professionals and materials scientists, it serves two distinct but highly valuable functions:

-

A Hyper-Electrophilic Scaffold: It drives Nucleophilic Aromatic Substitution (SNAr) reactions, enabling the synthesis of sterically congested 1,2,3-trisubstituted benzene analogues that are otherwise difficult to access.

-

A Photoacid Generator (PAG): It acts as a highly efficient catalyst in i-line negative-tone photoresists, crucial for the microfabrication of biosensors, microfluidics, and lab-on-a-chip devices utilized in high-throughput drug screening[1].

This whitepaper provides an in-depth technical analysis of the causality behind 1,2,3-TMSB's reactivity, supported by self-validating experimental protocols and quantitative mechanistic data.

Mechanistic Grounding: The Methylsulfonyl Advantage in SNAr

The synthesis of 1,2,3-trisubstituted benzenes is notoriously hampered by severe steric hindrance. However, 1,2,3-TMSB overcomes this thermodynamic barrier through the exceptional leaving group (LG) ability of the central methanesulfonyl (–SO₂Me) moiety.

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage[2]. The –SO₂Me group excels in this regard due to the high oxidation state of its sulfur atom and the extensive resonance delocalization of the resulting methanesulfinate anion across its two oxygen atoms[2].

When flanked by two ortho –SO₂Me groups, the C2 position of the benzene ring becomes profoundly electron-deficient. This drastically lowers the lowest unoccupied molecular orbital (LUMO) energy, facilitating rapid nucleophilic attack and the formation of the Meisenheimer complex.

Fig 1. SNAr mechanism of 1,2,3-TMSB showing Meisenheimer complex formation and LG departure.

Quantitative Reactivity Comparison

A reliable indicator of leaving group ability is the pKa of its conjugate acid; a lower pKa signifies a more stable conjugate base[2]. As demonstrated in comparative kinetic studies, the methylsulfonyl group vastly outperforms traditional leaving groups like methylthio (–SMe) or halogens.

Table 1: Comparative Leaving Group Ability in SNAr Reactions

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity ( |

| Methylthio (–SMe) | Protonated Dimethyl Sulfide | ~ -7.0 | 1 |

| Chloro (–Cl) | Hydrochloric Acid (HCl) | -7.0 | ~ 100 |

| Fluoro (–F) | Hydrofluoric Acid (HF) | 3.2 | ~ 3,000 |

| Methylsulfonyl (–SO₂Me) | Methanesulfonic Acid | ~ -1.9 | > 850,000 |

Data extrapolated from comparative furan/pyrimidine derivative studies demonstrating that sulfonyl derivatives are over 850,000 times more reactive than their thioether counterparts[2].

Synthetic Protocol: SNAr Derivatization of 1,2,3-TMSB

To harness 1,2,3-TMSB for drug development (e.g., synthesizing novel heterocyclic cores), researchers can selectively displace the highly activated C2 methanesulfonyl group using primary amines or thiols.

Protocol 1: Selective C2-Amination via SNAr

Self-Validating System: The reaction progress is inherently self-indicating. The highly polar 1,2,3-TMSB starting material will convert to a significantly less polar aminated product, resulting in a distinct upward shift in retention factor (

Step-by-Step Methodology:

-

Preparation: In a flame-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve 1.0 mmol of 1,2,3-TMSB in 10 mL of anhydrous N,N-dimethylformamide (DMF).

-

Nucleophile Addition: Add 1.2 mmol of the desired primary amine (e.g., benzylamine) dropwise at room temperature.

-

Base Catalysis: Add 2.0 mmol of anhydrous potassium carbonate (

) to act as an acid scavenger, driving the reaction forward by neutralizing the generated methanesulfinic acid. -

Thermal Activation: Elevate the temperature to 60°C and stir for 4–6 hours. Monitor via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). The disappearance of the baseline 1,2,3-TMSB spot validates completion.

-

Quenching & Extraction: Cool the mixture to room temperature and quench with 20 mL of ice-cold distilled water. Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography to yield the 2-amino-1,3-bis(methanesulfonyl)benzene derivative.

Applications in Drug Development: Covalent Warheads

In the context of bioconjugation and targeted covalent inhibitors (TCIs), the reactivity of leaving groups towards biological nucleophiles like cysteine is of paramount interest[2].

Control experiments in medicinal chemistry have shown that while methylthio-substituted aromatics fail to show observable arylation of glutathione (GSH) under physiological conditions, the corresponding methylsulfonyl derivatives react readily[2]. By integrating the 1,2,3-tris(methanesulfonyl) motif into a drug scaffold, drug development professionals can create highly tuned electrophilic probes that selectively covalently bond with target kinase cysteine residues, minimizing off-target toxicity while maximizing target residency time.

Advanced Microfabrication: 1,2,3-TMSB as a Photoacid Generator (PAG)

Beyond its utility as an organic building block, 1,2,3-TMSB is a critical component in advanced photolithography. It functions as a highly efficient Photoacid Generator (PAG) in i-line (365 nm) negative-type photoresist compositions[1].

Upon UV irradiation, 1,2,3-TMSB undergoes photolytic cleavage to generate methanesulfonic acid. This strong acid subsequently catalyzes the crosslinking of epoxy or cresol polymer resins (e.g., o-cresol or p-cresol epoxies), rendering the exposed areas completely insoluble in alkaline developer solutions[1]. This high-contrast resolution is heavily utilized in fabricating microfluidic channels and lab-on-a-chip biosensors for high-throughput drug screening.

Fig 2. Photolithographic workflow utilizing 1,2,3-TMSB as an i-line photoacid generator.

Protocol 2: Photoresist Formulation and Exposure

Self-Validating System: Successful acid generation and crosslinking are validated by the film's resistance to the developer. If the unexposed areas dissolve while the exposed areas remain structurally intact, the PAG cascade has functioned correctly.

Step-by-Step Methodology:

-

Formulation: Dissolve 100 parts by weight of an epoxy o-cresol polymeric resin and 3-5 parts by weight of 1,2,3-TMSB (acting as the PAG) in propylene glycol monomethyl ether acetate (PGMEA) to achieve a 20% solid content solution[1].

-

Spin Coating: Spin-coat the formulation onto a clean silicon wafer at 2000 RPM for 30 seconds to achieve a uniform film thickness of ~1.5 µm.

-

Soft Bake: Heat the wafer on a hotplate at 90°C for 60 seconds to drive off the PGMEA solvent.

-

i-line Exposure: Expose the film through a photomask to i-line UV radiation (365 nm) at a dose of 50–100 mJ/cm². This triggers the 1,2,3-TMSB to release methanesulfonic acid.

-

Post-Exposure Bake (PEB): Heat the wafer at 110°C for 90 seconds. Crucial Causality: The thermal energy drives the acid-catalyzed crosslinking of the epoxy resin, amplifying the chemical event.

-

Development: Submerge the wafer in a 2.38% tetramethylammonium hydroxide (TMAH) aqueous solution for 60 seconds. The unexposed regions will dissolve, leaving a highly resolved, chemically robust negative-tone structure ready for microfluidic integration.

References

-

[1] CN107924124A - 耐蚀刻性优秀的i线用负性光致抗蚀剂组合物 (Excellent etch-resistant i-line negative photoresist composition). Google Patents. Available at:

-

[2] A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions. Benchchem. Available at:

-

Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. Available at:

Sources

Methodological & Application

Synthesis of 1,2,3-Tri(methanesulfonyl)benzene: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the synthesis of 1,2,3-Tri(methanesulfonyl)benzene, a potentially valuable building block in medicinal chemistry and materials science. The presence of three adjacent methanesulfonyl groups on a benzene ring imparts unique electronic and steric properties, making it an interesting scaffold for further chemical exploration. This document details a robust two-step synthetic pathway, starting from the readily available 1,2,3-trichlorobenzene. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both success and safety in the laboratory.

Introduction

Aryl sulfones are a cornerstone functional group in drug discovery and development, often utilized to enhance metabolic stability, improve solubility, and modulate the electronic properties of bioactive molecules. The target molecule, 1,2,3-Tri(methanesulfonyl)benzene, presents a sterically crowded and highly electron-deficient aromatic system. This protocol outlines a logical and experimentally sound approach to its synthesis via an initial nucleophilic aromatic substitution followed by a comprehensive oxidation.

Overall Synthetic Strategy

The synthesis is proposed as a two-stage process. The first stage involves the displacement of the chloro groups from 1,2,3-trichlorobenzene with a methylthiolate nucleophile to form the intermediate, 1,2,3-Tris(methylthio)benzene. The second stage is the oxidation of the thioether linkages in this intermediate to the corresponding sulfones, yielding the final product.

Caption: Overall two-step synthesis of 1,2,3-Tri(methanesulfonyl)benzene.

Part 1: Synthesis of 1,2,3-Tris(methylthio)benzene

Principle and Rationale

This step employs a nucleophilic aromatic substitution (SNAr) reaction. While aryl chlorides are typically less reactive towards nucleophilic substitution than their fluoro- or bromo- counterparts, the reaction can be driven to completion under forcing conditions.[1][2][3][4] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the sodium cation of the nucleophile (sodium thiomethoxide), thereby increasing the nucleophilicity of the thiomethoxide anion. Elevated temperatures are necessary to overcome the activation energy barrier for the substitution on the relatively unactivated benzene ring.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Molar Equivalents |

| 1,2,3-Trichlorobenzene | 181.45 | 1.81 g (10 mmol) | 1.0 |

| Sodium thiomethoxide (NaSMe) | 70.09 | 2.31 g (33 mmol) | 3.3 |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |

| Diethyl ether | 74.12 | For extraction | - |

| Saturated aqueous NH₄Cl solution | - | For quenching | - |

| Brine | - | For washing | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | For drying | - |

Detailed Experimental Protocol

-

Reaction Setup:

-

To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium thiomethoxide (2.31 g, 33 mmol).

-

Under a positive pressure of nitrogen, add 50 mL of anhydrous DMF to the flask.

-

Begin stirring the suspension.

-

-

Addition of Substrate:

-

In a separate vial, dissolve 1,2,3-trichlorobenzene (1.81 g, 10 mmol) in a minimal amount of anhydrous DMF (approx. 5 mL).

-

Add the solution of 1,2,3-trichlorobenzene to the stirred suspension of sodium thiomethoxide at room temperature.

-

-

Reaction Progression:

-

Heat the reaction mixture to 120-130 °C using a heating mantle and a temperature controller.

-

Maintain the reaction at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

-

Work-up and Extraction:

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1,2,3-Tris(methylthio)benzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Part 2: Oxidation to 1,2,3-Tri(methanesulfonyl)benzene

Principle and Rationale

The oxidation of thioethers to sulfones is a common and efficient transformation.[5][6] Hydrogen peroxide is a strong, clean, and cost-effective oxidizing agent. The reaction is typically carried out in an acidic medium, such as acetic acid, which can protonate one of the oxygen atoms of hydrogen peroxide, making it a more potent electrophile. An excess of the oxidizing agent is used to ensure the complete conversion of all three thioether groups to their corresponding sulfones. The reaction is exothermic and should be controlled by cooling during the initial addition of the oxidant.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 5 mmol of thioether) | Molar Equivalents |

| 1,2,3-Tris(methylthio)benzene | 216.39 | 1.08 g (5 mmol) | 1.0 |

| Glacial Acetic Acid | 60.05 | 30 mL | - |

| Hydrogen Peroxide (30% aqueous solution) | 34.01 | ~5.1 mL (50 mmol) | 10.0 |

| Sodium sulfite (Na₂SO₃) | 126.04 | For quenching | - |

| Dichloromethane (DCM) | 84.93 | For extraction | - |

| Saturated aqueous NaHCO₃ solution | - | For neutralization | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying | - |

Detailed Experimental Protocol

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3-Tris(methylthio)benzene (1.08 g, 5 mmol) in 30 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

-

Addition of Oxidant:

-

Carefully add 30% aqueous hydrogen peroxide (~5.1 mL, 50 mmol) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above 15 °C.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing 150 mL of ice-water. A white precipitate of the product should form.

-

To quench any remaining hydrogen peroxide, add a saturated aqueous solution of sodium sulfite dropwise until a test with peroxide indicator strips is negative.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

-

Purification:

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure 1,2,3-Tri(methanesulfonyl)benzene.

-

Dry the purified product in a vacuum oven.

-

Caption: A detailed workflow for the two-step synthesis of 1,2,3-Tri(methanesulfonyl)benzene.

Safety Considerations

-

Methanesulfonyl Chloride and Related Reagents: Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[7][8]

-

1,2,3-Trichlorobenzene: This compound is a white crystalline solid and should be handled with care.[9]

-

Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. The oxidation reaction is exothermic and must be cooled during the initial addition to prevent a runaway reaction.

-

Organic Solvents: DMF, diethyl ether, and dichloromethane are flammable and/or volatile. Work in a well-ventilated area away from ignition sources.

References

-

Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Retrieved from [Link]

- Google Patents. (2014). CN103910658A - Method of oxidizing thioether to sulfone.

-

SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Quora. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

-

Rojas-Lima, S., et al. (2008). Benzene-1,3,5-triyl tris(methanesulfonate). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole. Retrieved from [Link]

- Google Patents. (2007). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Google Patents. (2017). CN106316900A - 1, 2, 3-tri-substituted benzene and method for synthesizing same.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

-

Reddit. (2018). Synthesis of 1,2,3 trichlorobenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,2,3-trichlorobenzene. Retrieved from [Link]

-

MDPI. (2026). Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Retrieved from [Link]

-

ChemBK. (2024). 1,3,5-Benzenetrithiol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Methyl Iodide synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2026). 3.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methyl Iodide. Retrieved from [Link]

-

Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]

-

PubMed. (2004). Oxidation of benzene to phenol, catechol, and 1,2,3-trihydroxybenzene by toluene 4-monooxygenase of Pseudomonas mendocina KR1 and toluene 3-monooxygenase of Ralstonia pickettii PKO1. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Aarti Industries | 1,2,3-Tri Chloro Benzene for Agrochemical Applications [aarti-industries.com]

Applications of "1,2,3-Tri(methanesulfonyl)benzene" in materials science

Application Note: 1,2,3-Tri(methanesulfonyl)benzene in Advanced Materials Science

Executive Summary

1,2,3-Tri(methanesulfonyl)benzene (CAS: 65516-90-7), also known chemically as 1,2,3-tris(methylsulfonyl)benzene , is a highly specialized organosulfur compound characterized by extreme steric crowding and significant electron deficiency. Unlike its more symmetrical isomer (1,3,5-tris(methanesulfonyl)benzene), the 1,2,3-isomer presents a unique "vicinal" sulfonyl arrangement that creates a localized, high-polarity domain on the aromatic ring.

This application note details its primary utility in semiconductor lithography as a dissolution modulator and etch-resistance additive for high-performance photoresists. Additionally, it outlines protocols for its synthesis and purification, serving as a critical reference for materials scientists developing next-generation electronic materials.

Material Profile & Properties

The molecule features three bulky methanesulfonyl (

-

High Thermal Stability: Resistant to decomposition at standard processing temperatures (

), making it suitable for high-temperature annealing. -

Electron Deficiency: The combined electron-withdrawing nature of three sulfonyl groups lowers the LUMO energy, potentially facilitating electron transport or stabilizing negative charges in matrix interactions.

-

Solubility Modulation: The polar sulfonyl groups form strong hydrogen bonds with phenolic resins (e.g., Novolac), significantly altering the dissolution rate in aqueous alkaline developers.

| Property | Specification | Relevance |

| Chemical Formula | Stoichiometry for formulation | |

| Molecular Weight | 312.38 g/mol | Diffusion coefficient estimation |

| Appearance | White to Off-white Crystalline Powder | Purity indicator |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in Water | Formulation solvent selection |

| Melting Point | Thermal budget compatibility |

Application 1: Advanced Photoresist Formulations

In the context of I-line (365 nm) and deep-UV lithography, 1,2,3-tri(methanesulfonyl)benzene acts as a functional additive to improve Dry Etch Resistance and modulate Dissolution Kinetics .

Mechanism of Action

-

Dissolution Inhibition: In unexposed regions, the sulfonyl groups hydrogen-bond with the hydroxyl groups of the base polymer (e.g., Poly(4-hydroxystyrene) or Novolac). This creates a hydrophobic shield that retards dissolution in the alkaline developer (TMAH).

-

Etch Resistance: The high sulfur content and aromatic stability provide superior resistance to plasma etching compared to purely aliphatic additives, preserving pattern fidelity during pattern transfer.

Experimental Protocol: Negative-Tone Resist Formulation

Objective: To formulate a photoresist with enhanced etch resistance using 1,2,3-tri(methanesulfonyl)benzene.

Materials:

-

Matrix Polymer: Poly(4-hydroxystyrene) (PHS) or Novolac resin.

-

Crosslinker: Hexamethoxymethylmelamine (HMMM).

-

Photoacid Generator (PAG): Triphenylsulfonium triflate.

-

Additive: 1,2,3-Tri(methanesulfonyl)benzene (1–5 wt%).

-

Solvent: Propylene glycol monomethyl ether acetate (PGMEA).

Workflow:

-

Dissolution:

-

Dissolve PHS (10 g) in PGMEA (40 mL) under magnetic stirring at room temperature.

-

Add HMMM (1.5 g) and PAG (0.5 g).

-

-

Additive Integration:

-

Add 1,2,3-Tri(methanesulfonyl)benzene (0.3 g, ~3 wt% relative to solids).

-

Note: If solubility is slow, gently heat to

or use a co-solvent like Cyclohexanone (max 10%).

-

-

Filtration:

-

Filter the solution through a

PTFE syringe filter to remove particulates.

-

-

Coating & Baking:

-

Spin-coat onto a silicon wafer (hexamethyldisilazane-primed) at 2500 rpm for 30s.

-

Soft Bake (PAB):

for 90s to remove solvent.

-

-

Exposure & Development:

-

Expose using I-line stepper or UV source.

-

Post-Exposure Bake (PEB):

for 90s (Critical for crosslinking). -

Develop in 2.38% TMAH for 60s. Rinse with DI water.

-

Data Analysis:

-

Measure Dark Erosion Rate (unexposed thickness loss). The addition of the sulfone should reduce this rate by

. -

Measure Etch Rate in

plasma.

Application 2: Synthesis Protocol

For researchers requiring high-purity material not commercially available in bulk, the following synthesis route ensures the "1,2,3" regiochemistry is preserved.

Synthesis Logic

Direct sulfonation of benzene gives the 1,3,5 isomer. To achieve the 1,2,3 pattern, one must start from a 1,2,3-tri-substituted precursor, typically 1,2,3-trichlorobenzene , utilize nucleophilic aromatic substitution to install thioethers, and then oxidize them to sulfones.

Figure 1: Synthetic pathway ensuring 1,2,3-regioselectivity via Nucleophilic Aromatic Substitution (

Step-by-Step Protocol

Step 1: Synthesis of 1,2,3-Tris(methylthio)benzene

-

Setup: Equip a 250 mL round-bottom flask with a condenser, nitrogen inlet, and magnetic stir bar.

-

Reagents: Add 1,2,3-trichlorobenzene (18.1 g, 100 mmol) and dry DMF (100 mL).

-

Nucleophile: Cautiously add Sodium Methanethiolate (NaSMe) (25 g, ~350 mmol, 3.5 eq). Caution: Odorous.

-

Reaction: Heat to

for 12 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of starting material. -

Workup: Pour into ice water (500 mL). Extract with Dichloromethane (DCM) (

mL). Wash organics with water and brine. Dry over -

Purification: Recrystallize from Ethanol to yield white needles.

Step 2: Oxidation to 1,2,3-Tri(methanesulfonyl)benzene

-

Setup: 500 mL flask with reflux condenser.

-

Dissolution: Dissolve the thioether intermediate (10 g) in Glacial Acetic Acid (100 mL).

-

Oxidation: Add 30% Hydrogen Peroxide (

) (50 mL, excess) dropwise at room temperature. Exothermic reaction. -

Reflux: Heat to reflux (

) for 4 hours to ensure complete oxidation of sulfoxides to sulfones. -

Isolation: Cool to room temperature. The product often precipitates. Pour into ice water. Filter the white solid.

-

Final Purification: Recrystallize from Acetic Acid or DMF/Water.

Quality Control & Characterization

To validate the synthesis and ensure material integrity for electronic applications:

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Singlet | Methyl protons on sulfonyl groups. |

| 1H NMR (Aromatic) | Multiplet | Deshielded aromatic protons due to EWG. |

| IR Spectroscopy | Strong bands at | Symmetric/Asymmetric |

| HPLC | Purity | Required for lithography grade. |

| TGA | 5% weight loss | Confirms thermal stability for baking steps. |

References

- US Patent 10,539,871. I-line negative type photoresist composition.

-

EPA CompTox Chemicals Dashboard . Benzene, (methylsulfonyl)- (Analogous Structure Data). [Link][1]

Sources

"1,2,3-Tri(methanesulfonyl)benzene" in medicinal chemistry and drug discovery

Executive Summary

1,2,3-Tri(methanesulfonyl)benzene (TMSB) is a highly specialized, electron-deficient aromatic scaffold used in medicinal chemistry as a "super-electrophile." Characterized by three vicinal sulfonyl groups, this molecule exhibits unique reactivity patterns driven by extreme electron withdrawal and steric crowding (the "buttressing effect").

In drug discovery, TMSB is primarily utilized as:

-

A Regioselective Electrophile: For accessing difficult-to-synthesize 1,2,3-trisubstituted heteroaromatic pharmacophores via Nucleophilic Aromatic Substitution (

). -

A Covalent Warhead Precursor: Enabling the study of reversible covalent bonding with thiol-rich biological targets via sulfonyl exchange.

-